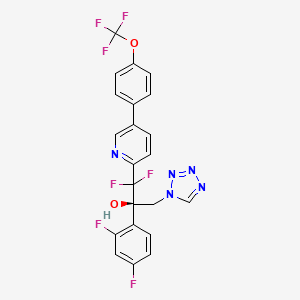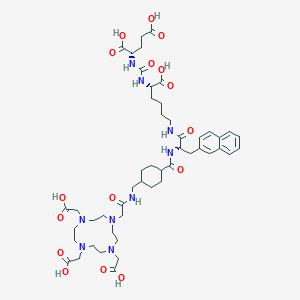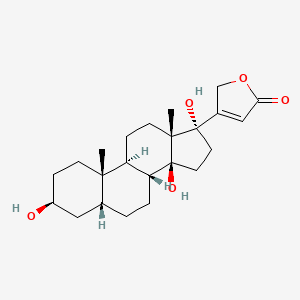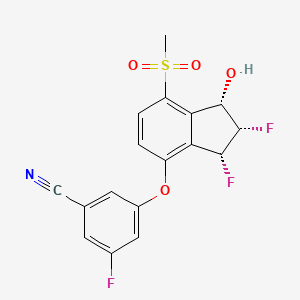
Quilseconazole
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de VT-1129 implique la préparation d'une structure hybride tétrazole-pyridine. Le processus comprend la formation du cycle tétrazole et sa fixation ultérieure à une partie pyridine. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de VT-1129 a été optimisée pour garantir une forme plus pure, plus stable et plus facilement testable. Le processus implique plusieurs étapes de purification et de séparation pour atteindre la pureté souhaitée. Le produit final est obtenu sous forme cristalline, ce qui est essentiel pour sa stabilité et son efficacité .
Analyse Des Réactions Chimiques
Types de réactions
VT-1129 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Les réactions de substitution sont courantes, où différents groupes fonctionnels peuvent être introduits dans la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour garantir le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de VT-1129 avec des groupes fonctionnels modifiés, ce qui peut améliorer ou modifier ses propriétés antifongiques .
Applications de recherche scientifique
VT-1129 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition des enzymes fongiques et le développement de nouveaux agents antifongiques.
Biologie : Utilisé dans la recherche pour comprendre les mécanismes des infections fongiques et le rôle du CYP51 dans la synthèse de la membrane cellulaire fongique.
Médecine : Étudié pour son utilisation potentielle dans le traitement de la méningite cryptococcique et d'autres infections fongiques, en particulier chez les patients immunodéprimés
Mécanisme d'action
VT-1129 exerce ses effets en inhibant l'enzyme lanostérol 14-α-déméthylase (CYP51) chez les espèces de Cryptococcus. Cette inhibition perturbe la synthèse de l'ergostérol, un composant essentiel de la membrane cellulaire fongique. L'épuisement de l'ergostérol conduit à l'accumulation d'intermédiaires stéroïdes toxiques, provoquant finalement un dysfonctionnement de la membrane cellulaire et la mort des cellules fongiques .
Applications De Recherche Scientifique
VT-1129 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of fungal enzymes and the development of new antifungal agents.
Biology: Employed in research to understand the mechanisms of fungal infections and the role of CYP51 in fungal cell membrane synthesis.
Medicine: Investigated for its potential use in treating cryptococcal meningitis and other fungal infections, especially in immunocompromised patients
Mécanisme D'action
VT-1129 exerts its effects by inhibiting the enzyme lanosterol 14-α-demethylase (CYP51) in Cryptococcus species. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol leads to the accumulation of toxic sterol intermediates, ultimately causing cell membrane dysfunction and fungal cell death .
Comparaison Avec Des Composés Similaires
VT-1129 est comparé à d'autres composés similaires, tels que :
Fluconazole : Un autre agent antifongique triazole qui inhibe le CYP51 mais a un spectre d'activité plus large.
Voriconazole : Un antifongique triazole à activité accrue contre les espèces d'Aspergillus.
Itraconazole : Connu pour son efficacité contre une large gamme d'infections fongiques.
Kétoconazole : Un agent antifongique plus ancien avec des effets secondaires importants
VT-1129 est unique en raison de sa grande sélectivité pour le CYP51 fongique par rapport à l'enzyme humaine, ce qui se traduit par une toxicité plus faible et moins d'effets secondaires par rapport aux autres agents antifongiques .
Propriétés
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F7N5O2/c23-15-4-7-17(18(24)9-15)20(35,11-34-12-31-32-33-34)21(25,26)19-8-3-14(10-30-19)13-1-5-16(6-2-13)36-22(27,28)29/h1-10,12,35H,11H2/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEHACHJIXJSPD-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340593-70-5 | |
| Record name | VT-1129 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1340593705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUILSECONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WJ1XH4Z6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)


![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B610319.png)



